2-Pyridinamine, 6-[(aminooxy)methyl]-
Description
2-Pyridinamine, 6-[(aminooxy)methyl]- is a pyridine derivative featuring an amine group at position 2 and an aminooxymethyl (-CH₂-NH-O-) substituent at position 6. The aminooxy group imparts unique reactivity, including nucleophilic and oxime-forming capabilities, distinguishing it from simpler alkyl or halogen-substituted pyridinamines.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
O-[(6-aminopyridin-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H9N3O/c7-6-3-1-2-5(9-6)4-10-8/h1-3H,4,8H2,(H2,7,9) |
InChI Key |
RQZFKGSSNNUXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-[(aminooxy)methyl]- typically involves the reaction of 2-chloropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the substitution of the chlorine atom with the aminooxy group. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinamine, 6-[(aminooxy)methyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-[(aminooxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and aminooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Pyridinamine, 6-[(aminooxy)methyl]- is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-[(aminooxy)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
2-Amino-6-methylpyridine (CAS 1824-81-3)
- Structure : Methyl (-CH₃) group at position 6.
- Molecular Formula : C₆H₈N₂ (MW: 108.14 g/mol).
- Key Differences: The methyl group is non-polar and inert compared to the reactive aminooxy group. Lower molecular weight and reduced hydrogen-bonding capacity due to the absence of oxygen. Applications: Intermediate in agrochemicals and pharmaceuticals; less likely to participate in conjugation reactions compared to aminooxy derivatives .
2-Pyridinamine, 6-(trifluoromethyl)- (CAS 34486-06-1 and 367-21-32)
- Structure : Trifluoromethyl (-CF₃) group at position 6.
- Molecular Formula : C₆H₄F₃N₂ (MW: 177.11 g/mol).
- Key Differences: The electron-withdrawing -CF₃ group deactivates the pyridine ring, reducing susceptibility to electrophilic substitution. Higher lipophilicity compared to the aminooxy derivative, influencing bioavailability and membrane permeability. Applications: Used as an intermediate in pesticides and herbicides (e.g., fluazinam derivatives) .
6-[[(tert-Butyldimethylsilyl)oxy]methyl]pyridin-2-amine
- Structure : Silyl-protected hydroxymethyl (-CH₂-O-Si(CH₃)₂C(CH₃)₃) group at position 6.
- Key Differences: The bulky silyl group enhances steric hindrance, reducing reactivity at the hydroxymethyl site. Increased lipophilicity due to the silyl moiety, contrasting with the polar aminooxy group. Applications: Used in protected intermediates for organic synthesis .
6-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (CAS 1263374-09-9)
- Structure : Bromine (-Br) at position 6 and a tetrahydropyran-methyl group.
- Molecular Formula : C₁₁H₁₆BrN₂O (MW: 297.17 g/mol).
- Key Differences: Bromine acts as a leaving group, enabling nucleophilic substitution reactions, unlike the aminooxy group. The tetrahydropyran substituent introduces chirality and additional hydrogen-bonding sites. Applications: Potential in medicinal chemistry for targeted substitutions .
N-(4-Methoxybenzyl)pyridin-2-amine
- Structure : 4-Methoxybenzyl group attached to the pyridine amine.
- Molecular Formula : C₁₃H₁₃N₂O (MW: 215.26 g/mol).
- The methoxy group (-OCH₃) is electron-donating, contrasting with the aminooxy group's mixed electronic effects. Applications: Investigated for its role in ligand-receptor interactions .
Comparative Analysis Table
| Compound Name | Substituent at Position 6 | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|
| 2-Pyridinamine, 6-[(aminooxy)methyl]- | -CH₂-NH-O- | C₆H₇N₃O (est.) | Reactive aminooxy group; polar | Potential conjugation, oxime formation |
| 2-Amino-6-methylpyridine | -CH₃ | C₆H₈N₂ | Non-polar; inert | Agrochemical intermediates |
| 2-Pyridinamine, 6-(trifluoromethyl)- | -CF₃ | C₆H₄F₃N₂ | Electron-withdrawing; lipophilic | Pesticide synthesis |
| 6-[[(Silyl)oxy]methyl]pyridin-2-amine | -CH₂-O-SiR₃ | C₁₃H₂₄N₂OSi | Sterically hindered; protected hydroxyl | Organic synthesis intermediates |
| 6-Bromo-N-(tetrahydropyran)pyridin-2-amine | -Br | C₁₁H₁₆BrN₂O | Reactive leaving group | Medicinal chemistry |
Research Findings and Discrepancies
- Electronic Effects: The aminooxy group’s electron-donating nature (via oxygen lone pairs) contrasts with the -CF₃ group’s electron-withdrawing properties, influencing reaction pathways and biological activity .
- Biological Relevance: Aminooxy derivatives may exhibit unique antimicrobial or enzymatic inhibition profiles due to their ability to form stable oximes or Schiff bases, as seen in pyrimidine-based antimalarials .
- Synthetic Challenges: The aminooxy group’s reactivity necessitates protection strategies during synthesis, unlike methyl or silyl-protected analogs .
- CAS Number Conflicts : Two CAS numbers (34486-06-1 and 367-21-32) are cited for 2-Pyridinamine, 6-(trifluoromethyl)-, possibly indicating isomeric variations or salt forms .
Q & A
What are the most reliable synthetic routes for 2-Pyridinamine, 6-[(aminooxy)methyl]-, and how can reaction yields be optimized?
Basic
The synthesis of pyridinamine derivatives often involves functionalization at the 6-position. For example, fluoropyridinealdehyde intermediates can undergo nucleophilic substitution with aminooxy groups, as seen in maleimide-functionalized compounds . A modified Negishi cross-coupling strategy using 2-pyridyl triflates may also be applicable for introducing methyl or aminooxy substituents . To optimize yields:
- Use anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation .
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Purify intermediates via column chromatography or recrystallization, as impurities can hinder subsequent steps .
How can researchers characterize the structural and electronic properties of 2-Pyridinamine, 6-[(aminooxy)methyl]-?
Basic
Key techniques include:
- NMR spectroscopy : Analyze - and -NMR to confirm substitution patterns and hydrogen bonding (e.g., aminooxy protons resonate at δ 3.5–5.0 ppm) .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., NIST databases provide reference spectra for related pyridinamines) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .
- UV-Vis and IR spectroscopy : Identify electronic transitions (e.g., π→π* in pyridine rings) and functional groups (e.g., N–O stretch at ~950 cm) .
What strategies are recommended for studying the reactivity of the aminooxy group in biological systems?
Advanced
The aminooxy (–ONH) group is nucleophilic and reacts selectively with ketones, aldehydes, or maleimides. Methodological approaches include:
- Conjugation studies : React with aldehyde-bearing biomolecules (e.g., glycoproteins) under mild acidic conditions (pH 4–6) to form stable oxime bonds .
- Kinetic assays : Use stopped-flow spectroscopy to measure reaction rates with carbonyl compounds .
- In silico docking : Model interactions with enzymes like squalene synthase (binding affinity ~-4.6 kcal/mol for pyridinamine derivatives) to predict bioactivity .
How should researchers address contradictions in analytical data for 2-Pyridinamine derivatives?
Advanced
Contradictions may arise from:
- Sample degradation : The compound is hygroscopic and light-sensitive; use dark storage under inert gas and confirm stability via repeated GC-MS analysis .
- Isomeric impurities : Separate isomers via chiral HPLC or capillary electrophoresis .
- Detection limits : Low-abundance metabolites (e.g., 2-pyridinamine derivatives in anaerobic digestion) may require derivatization (e.g., silylation) for GC-MS detection .
What role does 2-Pyridinamine, 6-[(aminooxy)methyl]- play in medicinal chemistry, particularly in prodrug design?
Advanced
The aminooxy group enables reversible conjugation with drug candidates:
- Prodrug activation : Hydrolyze oxime linkages in acidic environments (e.g., tumor tissues) for targeted release .
- Radiolabeling : Incorporate fluorine-18 via prosthetic groups (e.g., fluoronicotinaldehyde oxime) for PET imaging .
- Structure-activity relationships (SAR) : Modify the pyridine ring’s electron density (e.g., methyl substituents) to enhance binding to targets like lanosterol-14α demethylase .
How does 2-Pyridinamine, 6-[(aminooxy)methyl]- influence microbial communities in environmental systems?
Advanced
In anaerobic digestion, pyridinamine derivatives can inhibit microbial activity at concentrations >10 mg/L due to nitrogenous toxicity . Methodological recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
